molecular formula C22H22FN5O4S B5380724 Methyl 2-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Methyl 2-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B5380724
M. Wt: 471.5 g/mol
InChI Key: MYUVTWTYLPAMRK-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate: is a complex organic compound with a molecular formula of C19H18FN3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and an appropriate amine.

    Coupling Reactions: The triazole derivative is then coupled with the fluorobenzoyl intermediate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction of carbonyl groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group and triazole ring are key functional groups that enable binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: A simpler ester with a fluorobenzoyl group.

    Methyl 4-fluorobenzoate: Another ester with a fluorobenzoyl group, but with the fluorine in a different position.

    Methyl 2-[(4-fluorobenzoyl)amino]benzoate: A structurally similar compound with a different substitution pattern.

Uniqueness

Methyl 2-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is unique due to the presence of multiple functional groups, including the triazole ring and the sulfanylacetyl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O4S/c1-13(24-20(30)14-8-10-15(23)11-9-14)19-26-27-22(28(19)2)33-12-18(29)25-17-7-5-4-6-16(17)21(31)32-3/h4-11,13H,12H2,1-3H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUVTWTYLPAMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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